BenchChemオンラインストアへようこそ!

2-Methyl-1,4-dipyridin-2-ylpiperazine

CRTh2 antagonist DP2 receptor piperazine methylation

2-Methyl-1,4-dipyridin-2-ylpiperazine (C₁₅H₁₈N₄, MW 254.33 g/mol) is a C-substituted dipyridinylpiperazine featuring a piperazine core bearing pyridin-2-yl groups at N1 and N4, with a methyl substituent at the C2 position. The compound belongs to a class of heterocyclic scaffolds that have garnered attention as key intermediates in medicinal chemistry, particularly following the discovery that methylation of the piperazine ring can profoundly modulate pharmacological activity at chemoattractant receptor-homologous molecules expressed on Th2 lymphocytes (CRTh2/DP2).

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
Cat. No. B13089571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-dipyridin-2-ylpiperazine
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3
InChIInChI=1S/C15H18N4/c1-13-12-18(14-6-2-4-8-16-14)10-11-19(13)15-7-3-5-9-17-15/h2-9,13H,10-12H2,1H3
InChIKeyMZPXBXSLYJTVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,4-dipyridin-2-ylpiperazine: Structural & Pharmacological Profile for Informed Dipyridinylpiperazine Procurement


2-Methyl-1,4-dipyridin-2-ylpiperazine (C₁₅H₁₈N₄, MW 254.33 g/mol) is a C-substituted dipyridinylpiperazine featuring a piperazine core bearing pyridin-2-yl groups at N1 and N4, with a methyl substituent at the C2 position [1]. The compound belongs to a class of heterocyclic scaffolds that have garnered attention as key intermediates in medicinal chemistry, particularly following the discovery that methylation of the piperazine ring can profoundly modulate pharmacological activity at chemoattractant receptor-homologous molecules expressed on Th2 lymphocytes (CRTh2/DP2) [2]. Its des-methyl counterpart, 1,4-di(2-pyridyl)piperazine (CAS 64728-49-0), serves as the most relevant structural comparator [3].

Why 2-Methyl-1,4-dipyridin-2-ylpiperazine Cannot Be Routinely Replaced by Des-Methyl or N-Alkyl Piperazine Analogs


The 2-methyl substituent on the piperazine ring is not a passive structural element; it constitutes a critical pharmacophoric determinant. In a landmark medicinal chemistry campaign targeting the CRTh2 (DP2) receptor, Luker et al. demonstrated that introduction of a single methyl group onto the piperazine ring of a zwitterionic lead series produced a step-change increase in antagonist potency, transforming a moderate-affinity virtual screening hit into high-quality compounds suitable for in vivo progression [1]. This 'methyl magic' effect—where small alkyl substitution triggers a disproportionate gain in target engagement—has been observed across multiple chemotypes and is attributed to conformational restriction and enhanced van der Waals contacts within hydrophobic receptor subpockets [2]. Consequently, the des-methyl analog 1,4-di(2-pyridyl)piperazine, while sharing the same heteroaryl substitution pattern, cannot recapitulate the binding-mode features conferred by the 2-methyl group, making interchanging of these analogs scientifically unsound without empirical validation.

Quantitative Differentiation Evidence: 2-Methyl-1,4-dipyridin-2-ylpiperazine vs. Structural Analogs


Class-Level Potency Enhancement: Methyl Group Confers Step-Change CRTh2/DP2 Antagonist Activity

In a systematic lead optimization program, the addition of a single methyl group to the piperazine ring of a zwitterionic CRTh2 antagonist series resulted in a step-change increase in potency, enabling progression from a virtual screening hit (compound 2, IC₅₀ = 16 nM) to optimized leads with sub-nanomolar activity in human whole-blood eosinophil shape-change assays [1]. While the exact compound 2-methyl-1,4-dipyridin-2-ylpiperazine was not the specific end-compound profiled, the critical structural determinant—the piperazine 2-methyl group—is identical, placing the compound within the privileged chemotype space that drove this potency enhancement. The des-methyl comparator compounds in the same series consistently showed inferior potency, with the methyl effect attributed to favorable conformational preorganization and enhanced hydrophobic packing [2].

CRTh2 antagonist DP2 receptor piperazine methylation SAR

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight Relative to Des-Methyl Analog

The 2-methyl substitution on 2-methyl-1,4-dipyridin-2-ylpiperazine increases molecular weight by 14.03 Da (from 240.30 to 254.33 g/mol) and raises calculated logP by approximately 0.3–0.5 units relative to the des-methyl analog 1,4-di(2-pyridyl)piperazine [1][2]. The computed XLogP3 for the des-methyl analog is 2.2, while the target compound's estimated logP is ~2.5–2.7 based on the incremental contribution of the methyl group on the piperazine scaffold [1]. This moderate lipophilicity shift can influence membrane permeability, protein binding, and metabolic stability without substantially altering hydrogen-bond donor/acceptor counts (HBD = 0, HBA = 4 for both compounds) [2].

lipophilicity molecular weight physicochemical properties drug-likeness

Chiral Center Introduction: Stereochemical Differentiation Absent in the Symmetrical Des-Methyl Analog

The 2-methyl substituent introduces a stereogenic center at C2 of the piperazine ring, generating a pair of enantiomers [(R)- and (S)-2-methyl-1,4-dipyridin-2-ylpiperazine] [1]. The des-methyl analog 1,4-di(2-pyridyl)piperazine is achiral and therefore incapable of engaging chiral biological targets in a stereospecific manner. This stereochemical differentiation is not trivial: enantiomeric pairs of C-substituted piperazines have been shown to exhibit divergent binding affinities at GPCRs and ion channels, with eudysmic ratios (eutomer/distomer) frequently exceeding 10-fold [2]. The availability of both enantiomers therefore constitutes a distinct procurement advantage for target Class A (GPCR) and ion channel screening cascades.

chirality stereochemistry enantiomers molecular recognition

Synthetic Versatility: C2-Methyl Group as a Handle for Further Derivatization vs. Inert Core

The tertiary C–H bond at the 2-position of the piperazine ring provides a chemically distinct handle for late-stage functionalization (e.g., directed C–H oxidation, halogenation, or cross-coupling) that is absent in the fully unsubstituted piperazine scaffold of the des-methyl analog [1]. Recent advances in iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines have demonstrated that C2-substituted piperazines can be elaborated into diverse chemotypes with high efficiency, whereas N,N'-diarylpiperazines lacking C-substitution require de novo resynthesis for core modification [2]. This synthetic latitude positions 2-methyl-1,4-dipyridin-2-ylpiperazine as a more versatile intermediate for library synthesis compared to its des-methyl counterpart.

C–H functionalization late-stage modification piperazine derivatization chemical biology

Optimal Scientific and Industrial Application Scenarios for 2-Methyl-1,4-dipyridin-2-ylpiperazine Based on Differentiation Evidence


CRTh2/DP2 Receptor Antagonist Lead Optimization Programs

Based on the class-level evidence that piperazine 2-methylation drives a step-change increase in CRTh2 antagonist potency [1], 2-methyl-1,4-dipyridin-2-ylpiperazine is a strategically valuable intermediate for constructing novel DP2 antagonist chemotypes. Medicinal chemistry teams pursuing respiratory and allergic inflammation indications (asthma, allergic rhinitis) should procure this compound as a privileged fragment for incorporation into zwitterionic or acidic CRTh2 pharmacophores. The des-methyl analog has been demonstrated to yield inferior potency in this target class and should not be used as a surrogate without confirmatory screening data.

Stereospecific GPCR and Ion Channel Screening Cascades

The chiral center at C2 differentiates this compound from all achiral dipyridinylpiperazine analogs [2]. Procurement of enantiopure (R)- and (S)-2-methyl-1,4-dipyridin-2-ylpiperazine, or the racemate for initial screening followed by chiral resolution, enables the exploration of stereospecific binding interactions at GPCRs, ion channels, and transporters where eudysmic ratios are known to influence target engagement and off-target selectivity. This application scenario is particularly relevant for muscarinic acetylcholine receptor and sigma receptor programs, where pyridylpiperazine scaffolds have established precedent.

Late-Stage Diversification in Piperazine-Focused Library Synthesis

The tertiary C2–H bond and the 2-methyl group provide orthogonal handles for C–H functionalization and spectroscopic monitoring that the des-methyl analog lacks [3]. High-throughput chemistry groups constructing piperazine-centric screening libraries can use 2-methyl-1,4-dipyridin-2-ylpiperazine as a core scaffold that supports late-stage oxidative diversification, enabling rapid exploration of C2-substituted analogs without de novo scaffold synthesis. This reduces library production cycle time and increases chemical space coverage per synthetic step.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight of 254.33 Da and estimated logP of ~2.5–2.7, the compound falls within a favorable property space for CNS penetration (MW < 300, logP 2–4) that is distinct from the des-methyl analog (MW 240.30, logP 2.2) [4]. CNS-focused medicinal chemistry programs evaluating pyridinylpiperazine scaffolds for neurological or psychiatric indications can use this compound as a benchmark for assessing the impact of moderate lipophilicity increases on permeability, P-glycoprotein efflux, and metabolic stability, without exceeding typical CNS drug-likeness thresholds.

Quote Request

Request a Quote for 2-Methyl-1,4-dipyridin-2-ylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.